N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-fluorobenzamide
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Overview
Description
N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-fluorobenzamide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of both quinoline and benzamide moieties in its structure suggests that it may exhibit unique pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-fluorobenzamide typically involves multiple steps. One common approach is to start with the synthesis of the quinoline core, followed by the introduction of the dimethoxy and oxo groups. The final step involves the coupling of the quinoline derivative with 4-fluorobenzamide.
Synthesis of Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of Dimethoxy and Oxo Groups: The dimethoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate. The oxo group can be introduced through oxidation reactions using oxidizing agents such as potassium permanganate.
Coupling with 4-Fluorobenzamide: The final coupling step can be achieved using amide bond formation reactions, typically employing coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxo groups or to modify the existing functional groups.
Reduction: Reduction reactions can be used to convert the oxo groups to hydroxyl groups.
Substitution: The fluorine atom in the benzamide moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxo groups, while reduction may produce hydroxylated derivatives.
Scientific Research Applications
N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-fluorobenzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be explored for its potential as a biological probe to study cellular processes.
Medicine: Due to its structural features, it may have potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-fluorobenzamide is not fully understood. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its quinoline and benzamide moieties. These interactions may modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-quinolinyl)-4-fluorobenzamide: Similar structure but lacks the dimethoxy and oxo groups.
N-(2-quinolinyl)-4-chlorobenzamide: Similar structure with a chlorine atom instead of fluorine.
N-(2-quinolinyl)-4-methoxybenzamide: Similar structure with a methoxy group instead of fluorine.
Uniqueness
N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-fluorobenzamide is unique due to the presence of both dimethoxy and oxo groups on the quinoline moiety, as well as the fluorine atom on the benzamide moiety. These structural features may contribute to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O4/c1-26-16-7-8-17(27-2)18-15(16)11-13(20(25)23-18)9-10-22-19(24)12-3-5-14(21)6-4-12/h3-8,11H,9-10H2,1-2H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHLYNBYQVTLIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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